molecular formula C11H19BrCl2N2 B8292079 3-Bromo-4-dimethylamino-alpha-methylphenethylamine dihydrochloride CAS No. 55875-56-4

3-Bromo-4-dimethylamino-alpha-methylphenethylamine dihydrochloride

Cat. No. B8292079
CAS RN: 55875-56-4
M. Wt: 330.09 g/mol
InChI Key: NWZHZXQLJMBQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-dimethylamino-alpha-methylphenethylamine dihydrochloride is a useful research compound. Its molecular formula is C11H19BrCl2N2 and its molecular weight is 330.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-dimethylamino-alpha-methylphenethylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-dimethylamino-alpha-methylphenethylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55875-56-4

Product Name

3-Bromo-4-dimethylamino-alpha-methylphenethylamine dihydrochloride

Molecular Formula

C11H19BrCl2N2

Molecular Weight

330.09 g/mol

IUPAC Name

4-(2-aminopropyl)-2-bromo-N,N-dimethylaniline;dihydrochloride

InChI

InChI=1S/C11H17BrN2.2ClH/c1-8(13)6-9-4-5-11(14(2)3)10(12)7-9;;/h4-5,7-8H,6,13H2,1-3H3;2*1H

InChI Key

NWZHZXQLJMBQQL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)N(C)C)Br)N.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2.51 g of 4-dimethylamino-α-methylphenethylamine dihydrochloride and 5.0 g of anhydrous sodium acetate in 50 ml of acetic acid is added dropwise with stirring a solution of 0.51 ml of bromine in 50 ml of acetic acid. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated and the residue dissolved in 200 ml of water. The solution is alkalized with sodium hydroxide and extracted with ether. The ether extract is dried over anhydrous sodium sulphate and acidified with hydrogen chloride in ether. The precipitate is filtered off and recrystallized from ethanol-ethyl acetate. Yield: 2.3 g, m.p. 190°-191°.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.